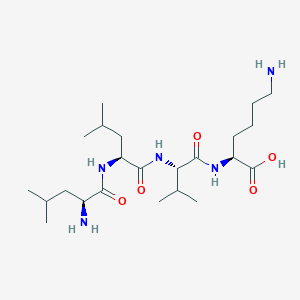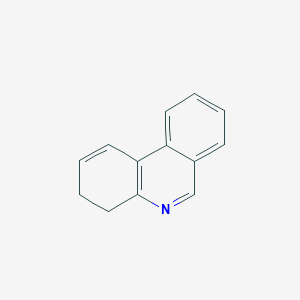
3,4-Dihydrophenanthridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydrophenanthridine is a heterocyclic organic compound that belongs to the class of dihydrophenanthridines These compounds are characterized by a phenanthridine core structure with two additional hydrogen atoms, making them partially saturated
準備方法
Synthetic Routes and Reaction Conditions: 3,4-Dihydrophenanthridine can be synthesized through several methods. One common approach involves the cyclization of aryl amines onto N-tethered arynes under mild conditions. This method utilizes a novel o-silylaryl triflate precursor to increase reactivity and enable both electron-rich and electron-poor aryl amines to undergo cyclization . Another method involves the hydrogenation of phenanthridine using a ruthenium catalyst under hydrogen gas at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and mild reaction conditions makes these methods suitable for large-scale production.
化学反応の分析
Types of Reactions: 3,4-Dihydrophenanthridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthridinones.
Reduction: It can be reduced to form fully saturated phenanthridines.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a ruthenium catalyst is commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Phenanthridinones.
Reduction: Fully saturated phenanthridines.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
3,4-Dihydrophenanthridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3,4-Dihydrophenanthridine involves its ability to participate in redox reactions. It acts as a model for reduced nicotinamide adenine dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (NADPH) in biomimetic chemistry. The compound undergoes hydride transfer reactions, mimicking the natural processes of NADH and NADPH in cellular metabolism .
類似化合物との比較
Phenanthridine: Lacks the additional hydrogen atoms present in 3,4-Dihydrophenanthridine.
Phenanthridinone: An oxidized form of this compound.
Dihydroquinoline: Another partially saturated heterocyclic compound with similar chemical properties.
Uniqueness: this compound is unique due to its ability to serve as a model for NADH and NADPH in biomimetic chemistry. Its partially saturated structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
627529-39-9 |
|---|---|
分子式 |
C13H11N |
分子量 |
181.23 g/mol |
IUPAC名 |
3,4-dihydrophenanthridine |
InChI |
InChI=1S/C13H11N/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h1-3,5-7,9H,4,8H2 |
InChIキー |
ADRLXOMDFBVBNM-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=C1)C3=CC=CC=C3C=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


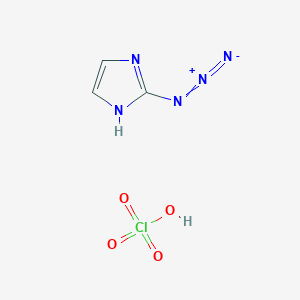
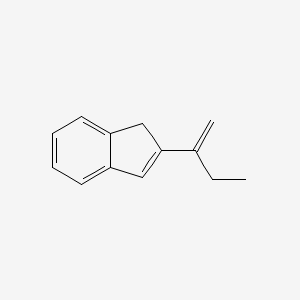

![{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid](/img/structure/B14219493.png)



![N~1~-[2-(2-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14219517.png)
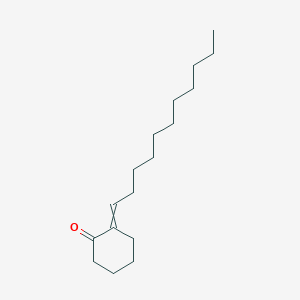


![4-[2-[2-(Undecylamino)ethylamino]ethyl]phenol](/img/structure/B14219536.png)
